
Aceplaidylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of acenaphthylene, featuring a fused cycloheptane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Aceplaidylene typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic aromatic hydrocarbons. This process often requires the use of strong acids or bases as catalysts and high temperatures to facilitate the formation of the fused ring structure.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to optimize yield and purity. Techniques such as catalytic hydrogenation and dehydrogenation, along with the use of high-pressure reactors, are employed to achieve efficient synthesis on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions: Aceplaidylene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens, nitro groups, and alkyl groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Reagents such as halogens (chlorine, bromine), nitric acid, and alkyl halides are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Aceplaidylene has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying aromaticity and reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a probe for studying biological processes.
Wirkmechanismus
The mechanism of action of Aceplaidylene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the electronic properties of the compound and its ability to participate in various chemical reactions. The pathways involved in its reactivity include electrophilic aromatic substitution and nucleophilic addition reactions .
Vergleich Mit ähnlichen Verbindungen
Acenaphthylene: A simpler polycyclic aromatic hydrocarbon with a similar structure but lacking the fused cycloheptane ring.
Naphthalene: Another polycyclic aromatic hydrocarbon with two fused benzene rings.
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness of Aceplaidylene: this compound’s unique structure, featuring a fused cycloheptane ring, distinguishes it from other polycyclic aromatic hydrocarbons. This structural feature imparts distinct electronic properties and reactivity, making it a valuable compound for studying aromaticity and developing advanced materials .
Eigenschaften
CAS-Nummer |
194-32-1 |
|---|---|
Molekularformel |
C16H10 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
tetracyclo[7.5.2.04,16.012,15]hexadeca-1(14),2,4,6,8,10,12,15-octaene |
InChI |
InChI=1S/C16H10/c1-2-4-12-6-8-14-10-9-13-7-5-11(3-1)15(12)16(13)14/h1-10H |
InChI-Schlüssel |
NIALEBRUYGMNAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=CC3=CC=C4C3=C2C(=C1)C=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




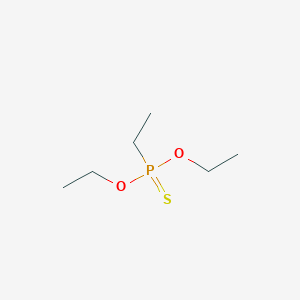
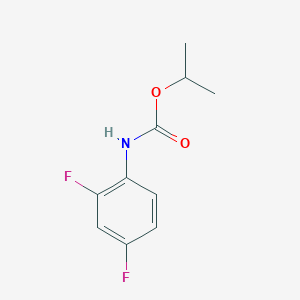
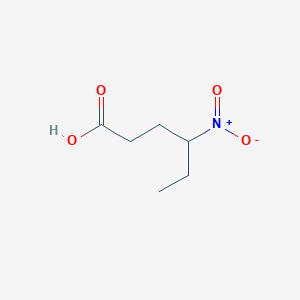

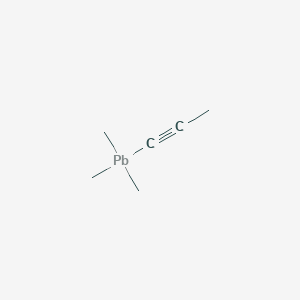
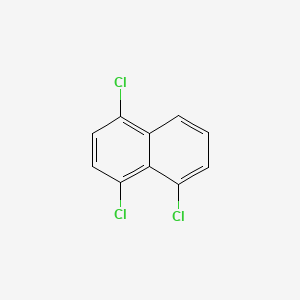
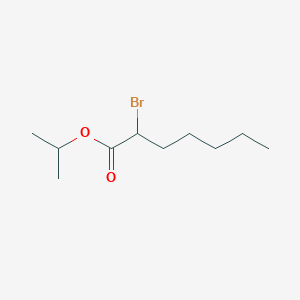
![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
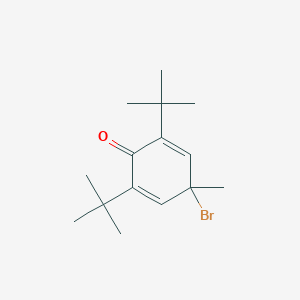
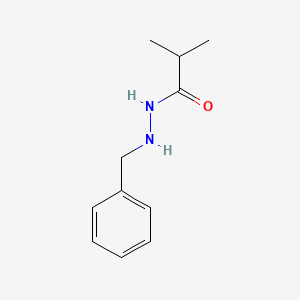

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
